
2-(5-Methoxy-2-nitrophenyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methoxy-2-nitrophenyl)-2-methylpropanoic acid is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a nitro group, and a methylpropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-nitrophenyl)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenol to form 2-methoxy-5-nitrophenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction using 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
2-(5-Methoxy-2-nitrophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Reduction: 2-(5-Amino-2-nitrophenyl)-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(5-Methoxy-2-nitrophenyl)-2-carboxypropanoic acid.
科学研究应用
2-(5-Methoxy-2-nitrophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(5-Methoxy-2-nitrophenyl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Methoxy-5-nitrophenol: A simpler compound with similar functional groups but lacking the methylpropanoic acid moiety.
2-Methoxy-5-nitrobenzoic acid: Contains a benzoic acid moiety instead of a methylpropanoic acid moiety.
2-Methoxy-5-nitroaniline: Contains an amino group instead of a carboxylic acid group.
Uniqueness
2-(5-Methoxy-2-nitrophenyl)-2-methylpropanoic acid is unique due to the combination of its functional groups and the presence of the methylpropanoic acid moiety. This structure imparts specific chemical and biological properties that are not found in simpler analogs.
属性
分子式 |
C11H13NO5 |
|---|---|
分子量 |
239.22 g/mol |
IUPAC 名称 |
2-(5-methoxy-2-nitrophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO5/c1-11(2,10(13)14)8-6-7(17-3)4-5-9(8)12(15)16/h4-6H,1-3H3,(H,13,14) |
InChI 键 |
VZDCECDXPBDYIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C(C=CC(=C1)OC)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


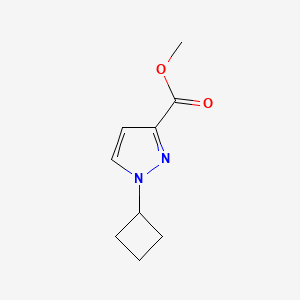
![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)
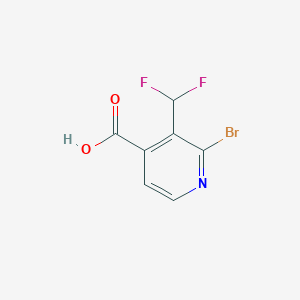

![N-[2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B13583203.png)
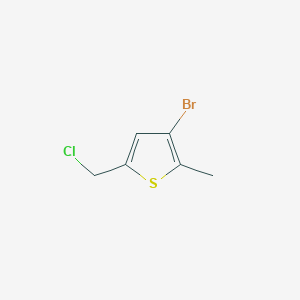
![(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13583208.png)
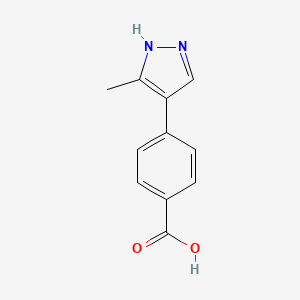

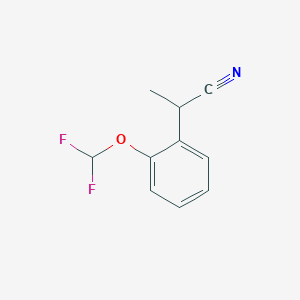
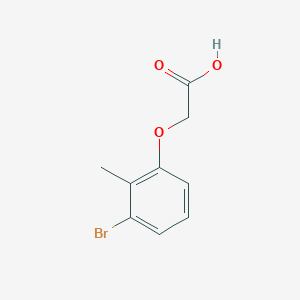
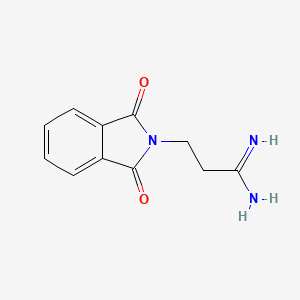

![2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13583239.png)
